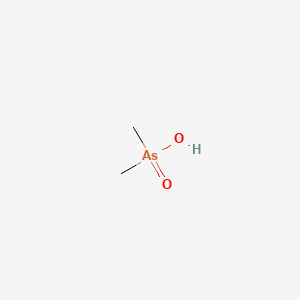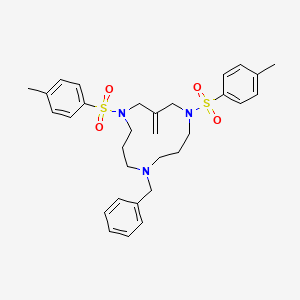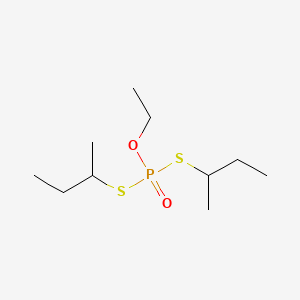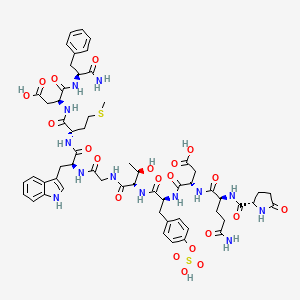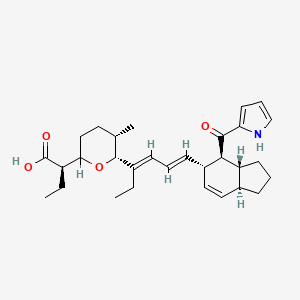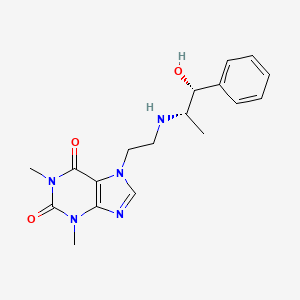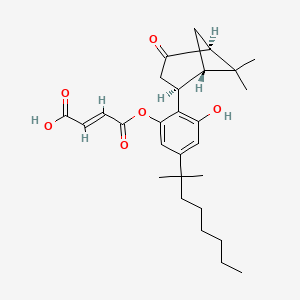
Cannabinor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabinor is a cannabinoid CB2 agonist potentially for the treatment of partial urethral obstruction
Aplicaciones Científicas De Investigación
1. Therapeutic Potential in Neuropsychiatry
Cannabinol (CBD), a compound in cannabis, does not produce typical subjective effects of marijuana. Studies show its potential in treating various neuropsychiatric conditions. Research highlights its anxiolytic, antipsychotic, and neuroprotective properties. It may aid in treating epilepsy, substance abuse, schizophrenia, social phobia, PTSD, depression, bipolar disorder, sleep disorders, and Parkinson's disease (Crippa, Guimarães, Campos, & Zuardi, 2018).
2. Potential in Cancer and Neurodegenerative Diseases
CBD has shown promise in cancer therapy, demonstrating anti-tumor effects in glioma cells and other cancers. It also possesses neuroprotective qualities, suggesting its use in neurodegenerative diseases like Alzheimer's, Parkinson's, and Multiple Sclerosis (Hernán Pérez de la Ossa et al., 2013).
3. Analgesic Effects
Cannabinoids have been effective in managing chronic pain, particularly neuropathic pain. They influence neurotransmitter release, modulate neuron excitability, and reduce neural inflammation. This suggests cannabinoids could be a valuable addition to pain management strategies (Vučković et al., 2018).
4. Role in the Endocannabinoid System
The endocannabinoid system (ECS) plays a crucial role in various physiological processes. Cannabinoids interact with ECS, affecting memory, cognitive and mood processes. This interaction opens avenues for therapeutic applications in various health conditions (Bilbao, 2013).
5. Pharmacological Studies
Studies have explored the pharmacology of cannabinoids like CBD, revealing its potential in treating epilepsy and other neuropsychiatric disorders. Understanding the mechanisms of cannabinoid-induced analgesia can provide therapeutic strategies for treating pain in humans (Devinsky et al., 2014).
Propiedades
Número CAS |
573981-31-4 |
|---|---|
Nombre del producto |
Cannabinor |
Fórmula molecular |
C28H38O6 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C28H38O6/c1-6-7-8-9-12-27(2,3)17-13-22(30)26(23(14-17)34-25(33)11-10-24(31)32)18-15-21(29)20-16-19(18)28(20,4)5/h10-11,13-14,18-20,30H,6-9,12,15-16H2,1-5H3,(H,31,32)/b11-10+/t18-,19-,20+/m0/s1 |
Clave InChI |
GSTZHANFXAKPSE-MXTREEOPSA-N |
SMILES isomérico |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)/C=C/C(=O)O)[C@H]2CC(=O)[C@H]3C[C@@H]2C3(C)C)O |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
Apariencia |
Solid powder |
Otros números CAS |
573981-31-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PRS-211375; PRS-375; PRS211375; PRS375; PRS 211375; PRS 375; Cannabinor |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)
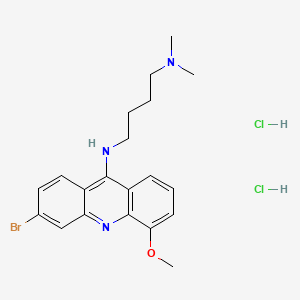
![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)
![4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1668185.png)
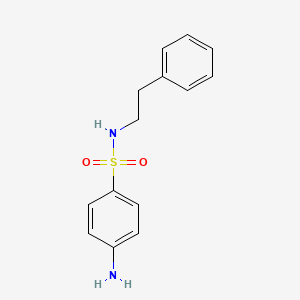
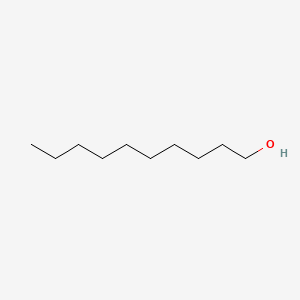
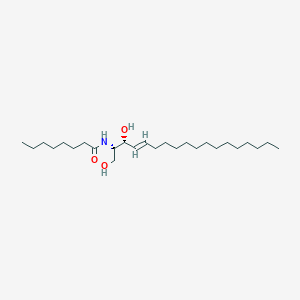
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)
